molecular formula C7H6Br2 B15158244 2,3-Dibromonorbornadiene

2,3-Dibromonorbornadiene

Cat. No.: B15158244
M. Wt: 249.93 g/mol
InChI Key: RHFUUOTVAVJELK-UHFFFAOYSA-N
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Description

2,3-Dibromonorbornadiene is an organic compound with the molecular formula C7H6Br2. It is a derivative of norbornadiene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromonorbornadiene can be synthesized through several methods. One common approach involves the bromination of norbornadiene using brominating agents such as 1,2-dibromotetrachloroethane . Another method includes the use of p-toluenesulfonyl bromide as a bromine source, which provides a one-pot route to synthesize this compound in a yield of 37% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of brominating agent and reaction conditions can significantly impact the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromonorbornadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Cross-Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.

    Cycloaddition: Requires UV light or heat to induce the reaction.

Major Products:

Mechanism of Action

The mechanism of action of 2,3-dibromonorbornadiene in its applications involves its ability to undergo reversible photoisomerization. For instance, in MOST systems, it can absorb sunlight and convert to quadricyclane, storing energy in the process. The energy can be released by reversing the isomerization . In photoswitches, the compound’s fluorescence properties change upon photoisomerization, making it useful for imaging and memory storage .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromonorbornadiene’s unique combination of bromine atoms and the norbornadiene structure provides distinct reactivity, making it particularly valuable in energy storage and photoswitching applications. Its ability to undergo selective substitution and cycloaddition reactions further enhances its versatility in synthetic chemistry.

Properties

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

IUPAC Name

2,3-dibromobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2

InChI Key

RHFUUOTVAVJELK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2Br)Br

Origin of Product

United States

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